molecular formula C30H32O14 B568926 Mudanpioside H CAS No. 231280-71-0

Mudanpioside H

Cat. No.: B568926
CAS No.: 231280-71-0
M. Wt: 616.572
InChI Key: ICDRIPCQQSUIDZ-HRCYFWENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mudanpioside H is a peony from the root bark of Paeonia lactiflora with a broad spectrum of antimicrobial activity . It exhibits broad, but moderate, antibacterial activity with minimum inhibitory concentration (MIC) values in the range of 100 to 500 microg/mL against eighteen pathogenic microorganisms of concern for public health or zoonosis .


Synthesis Analysis

This compound is isolated from the root bark of Paeonia lactiflora . The isolation process involves growing the pure colony of endophytic fungi on solid rice media . The grown fungi are then extracted with ethyl acetate .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 616.57 and a formula of C30H32O14 . It is used for research purposes only and is not intended for human or veterinary therapeutic use .

Scientific Research Applications

  • Chemical Structure and Isolation : Mudanpioside H was first isolated from Paeonia suffruticosa as part of a group of glycosides, which also included mudanpiosides G, I, and mudanoside-A. The structure of this compound was determined based on spectral evidence, indicating its unique chemical properties (Ding et al., 1999).

  • Pharmacological Properties : A study investigating the pharmacological effects of monoterpene glycosides derived from Paeonia suffruticosa, including this compound, revealed that they may play a role in inhibiting platelet aggregation, inflammation, and hemorrhage due to bacterial infection. This suggests potential therapeutic applications of this compound in managing these conditions (Ding et al., 2000).

  • Antioxidant Activity : In a study focusing on antioxidant monoterpene glycosides from Paeonia suffruticosa, this compound was identified and shown to exhibit moderately potent radical scavenging activity. This indicates its potential as an antioxidant compound (Ryu et al., 2001).

  • Anti-inflammatory Applications : Research on Moutan Cortex (MC), which includes this compound as one of its constituents, revealed that this compound could be a potential NF-κB inhibitor. NF-κB is a key mediator in inflammation, and the inhibition of its activation suggests that this compound could have anti-inflammatory properties (Lu et al., 2019).

  • Antibacterial Activity : Another study identified this compound as having moderate antibacterial activity against various pathogenic microorganisms, suggesting its potential use in treating infections (An et al., 2006).

Biochemical Analysis

Biochemical Properties

Mudanpioside H is known to interact with various biomolecules in the context of its antibacterial activity

Molecular Mechanism

It is known to exert antibacterial effects , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should aim to elucidate these aspects, including any changes in the effects of this compound over time in in vitro or in vivo studies .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDRIPCQQSUIDZ-HRCYFWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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